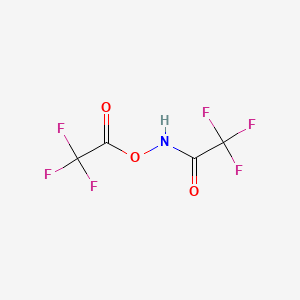

N,O-Bis(trifluoroacetyl)hydroxylamine

説明

Contextualizing N,O-Bis(trifluoroacetyl)hydroxylamine within Electrophilic Nitrogen Reagents

The formation of carbon-nitrogen bonds is a cornerstone of organic chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen species, represents a powerful strategy for achieving this transformation. wikipedia.org A variety of reagents have been developed to act as sources of "N+", each with its own unique reactivity profile. These include chloramines, oxaziridines, and various hydroxylamine (B1172632) derivatives. wikipedia.org

Hydroxylamine-based reagents are a significant class of electrophilic aminating agents. nih.govacs.orgacs.org Their reactivity is often tuned by the nature of the substituent on the oxygen and nitrogen atoms. For instance, O-benzoylhydroxylamines are widely used in transition metal-catalyzed aminations. vivekanandcollege.ac.in this compound belongs to this family, with its reactivity significantly influenced by the presence of two strongly electron-withdrawing trifluoroacetyl groups. These groups enhance the electrophilicity of the nitrogen atom, making it an effective aminating agent. The general class of hydroxylamine derivatives is crucial in synthetic chemistry, with trisubstituted versions being recognized for their unique properties and applications. nih.gov

Historical Overview of the Development and Initial Applications of this compound

The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with an excess of trifluoroacetic anhydride (B1165640). chemicalbook.comacs.org This preparation is noted for its convenience and the use of inexpensive, commercially available starting materials. organic-chemistry.orgnih.gov

A pivotal moment in the history of this reagent was its report in 1999 by Carreira and colleagues as a novel and useful electrophilic nitrogen source. acs.orgorganic-chemistry.orgnih.gov Their research demonstrated that while the neutral compound was sluggish in reactions, its corresponding lithium salt, generated by treatment with t-butyllithium, served as a competent aminating agent in the presence of a transition-metal catalyst. acs.org This discovery unlocked its primary initial application: the copper-catalyzed trifluoroacetamidation of sulfides to produce N-(trifluoroacetyl)sulfilimines. acs.orgorganic-chemistry.orgnih.gov This work highlighted the potential of hydroxamic acid derivatives as practical electrophilic nitrogen reagents, addressing a noted scarcity of such tools in organic synthesis at the time. acs.orgorganic-chemistry.org

Significance of this compound in Modern Synthetic Chemistry

The significance of this compound in modern synthesis lies in its established role as a reliable reagent for specific transformations. Its primary and most well-documented application is in the synthesis of N-acylsulfilimines. The copper-catalyzed reaction with a variety of sulfides proceeds in good yields, accommodating cyclic, acyclic, and aryl sulfides. acs.orgorganic-chemistry.org The reaction is generally carried out with copper(II) triflate (Cu(OTf)₂) as the catalyst in a solvent such as dimethoxyethane (DME). acs.orgorganic-chemistry.org

The resulting N-(trifluoroacetyl)sulfilimines are valuable synthetic intermediates. For instance, they can be stereospecifically converted to optically active sulfoxides, which are important in asymmetric synthesis. acs.org Beyond this principal application, this compound is also noted for its utility in converting aldehydes to nitriles. chemicalbook.com Its specialized nature and effectiveness in these particular transformations secure its place in the toolkit of contemporary synthetic chemists.

Interactive Data Tables

Below are interactive tables summarizing key research findings related to the application of this compound.

Table 1: Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines

This table details the reaction of various sulfides with the lithium salt of this compound in the presence of a copper catalyst, as reported by Carreira et al. in 1999. acs.org

| Sulfide (B99878) Substrate | Catalyst Loading (mol %) | Reaction Conditions | Product | Yield (%) |

| Tetrahydrothiophene | 7 | 45 °C, 15 h | N-(Trifluoroacetyl)tetrahydrothiophenesulfilimine | 85 |

| Thioanisole | 5 | 65 °C, 6 h | N-(Trifluoroacetyl)methylphenylsulfilimine | 95 |

| Diphenyl sulfide | 5 | 85 °C, 15 h | N-(Trifluoroacetyl)diphenylsulfilimine | 70 |

| Dibenzyl sulfide | 5 | 65 °C, 6 h | N-(Trifluoroacetyl)dibenzylsulfilimine | 82 |

Table 2: Properties of this compound and Related Compounds

This table provides a comparison of the physical and chemical properties of this compound and some related silylated compounds used in synthesis and analysis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | 684-78-6 | C₄HF₆NO₃ | 225.05 | Electrophilic nitrogen source. |

| N,O-Bis(trimethylsilyl)hydroxylamine | 22737-37-7 | C₆H₁₉NOSi₂ | 177.39 | Silylating agent. sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | 25436-10-0 | C₈H₁₈F₃NOSi₂ | 257.40 | Strong silylation reagent for GC/MS. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2,2,2-trifluoroacetyl)amino] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO3/c5-3(6,7)1(12)11-14-2(13)4(8,9)10/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSAMXITKBXZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060990 | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-78-6 | |

| Record name | (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, (2,2,2-trifluoroacetyl)azanyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic trifluoroacetohydroxamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,o Bis Trifluoroacetyl Hydroxylamine

Classical Preparative Routes

The most established and widely reported method for synthesizing N,O-Bis(trifluoroacetyl)hydroxylamine involves the direct acylation of a hydroxylamine (B1172632) salt with a trifluoroacetylating agent.

The reaction between hydroxylamine hydrochloride and trifluoroacetic anhydride (B1165640) (TFAA) stands as the principal method for producing this compound. This reaction proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the anhydride. A typical synthesis involves a 1:2 molar ratio of hydroxylamine hydrochloride to TFAA to ensure the complete bis-acylation of the hydroxylamine molecule. The reaction is generally performed under anhydrous conditions to prevent hydrolysis of the anhydride and to favor the desired product formation.

Key reaction parameters are carefully controlled to optimize yield and purity.

Table 1: Typical Laboratory Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Hydroxylamine Hydrochloride, Trifluoroacetic Anhydride | Inexpensive and commercially available starting materials. organic-chemistry.org |

| Stoichiometry | ~1 : 2.2 (Hydroxylamine HCl : TFAA) | Ensures complete bis-acylation. |

| Solvent | Dichloromethane (B109758) or Tetrahydrofuran (THF) | Selected for low nucleophilicity and ability to stabilize intermediates. |

| Temperature | 0–5°C | Minimizes side reactions and decomposition. |

The resulting product is a stable, white to off-white crystalline solid.

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires significant modifications to ensure safety, efficiency, and cost-effectiveness. These adjustments focus on managing reaction exothermicity, automating processes, and optimizing purification.

A comparison highlights the key differences between laboratory and industrial protocols:

Table 2: Comparison of Industrial vs. Laboratory-Scale Synthesis

| Aspect | Industrial Scale | Laboratory Scale |

|---|---|---|

| Reactor Type | Continuous Feed Reactors | Batch Reactors (e.g., Round-bottom flask) |

| Process Control | Automated systems for reagent mixing and pH adjustment | Manual control, often using ice baths for temperature management |

| Byproduct Quenching | In-situ automated quenching to neutralize HCl | Manual quenching post-reaction (e.g., with aqueous sodium bicarbonate) |

| Purification | Short-path distillation under reduced pressure | Recrystallization or column chromatography |

| Typical Yield | 80-85% | 70-75% |

| Reaction Time | 2-3 hours | 4-6 hours |

These large-scale optimizations lead to higher throughput, improved purity (>95%), and enhanced safety by containing the exothermic nature of the reaction and corrosive byproducts.

This compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. Therefore, it should be handled under inert, anhydrous conditions and stored in a vacuum desiccator. For purification, methods such as recrystallization from dichloromethane or vacuum distillation are commonly employed. Standard personal protective equipment, including gloves and eye/face protection, is recommended during handling.

The purity of the final product is typically assessed using spectroscopic methods. For instance, ¹⁹F NMR spectroscopy is used to confirm the presence of the two distinct trifluoroacetyl groups.

Synthesis from Trifluoroacetic Anhydride and Hydroxylamine Hydrochloride

Emerging Synthetic Strategies

While the classical route is robust, research is exploring alternative methods to improve efficiency, safety, and environmental footprint.

One emerging alternative is the use of oxidative trifluoroacetylation. This lesser-known approach utilizes hydroxylamine free base instead of its hydrochloride salt, reacting it with TFAA in the presence of an oxidant like iodine. The proposed mechanism involves the oxidation of hydroxylamine to a nitroxide intermediate, which then reacts with the anhydride. While this method avoids the need for strictly anhydrous conditions, it has been reported to suffer from lower yields (60–70%) due to side reactions.

Another strategy involves the formation of the lithium salt of this compound. This salt exhibits enhanced stability and can be used in subsequent reactions without requiring anhydrous conditions, making it preferable for bench-stable storage and scalable applications.

The principles of green chemistry, which advocate for the reduction of waste and use of less hazardous substances, are beginning to be applied to the synthesis of reagents like this compound. Key considerations include atom economy, the use of catalysts, and solvent choice.

Atom Economy : The classical synthesis from hydroxylamine hydrochloride and TFAA produces hydrochloric acid and trifluoroacetic acid as byproducts. While yields are good, the atom economy is not ideal, as not all atoms from the reactants are incorporated into the final product. primescholars.com

Catalysis : The use of catalysts is a cornerstone of green chemistry. While the primary synthesis of the title compound is often stoichiometric, its application in subsequent reactions, such as the copper-catalyzed trifluoroacetamidation of sulfides, demonstrates a move towards greener, more efficient chemical transformations. organic-chemistry.orgnih.gov Such catalytic processes reduce the amount of reagent needed and can lead to cleaner reaction profiles.

Solvent Choice : The selection of solvents like dichloromethane is effective but raises environmental concerns. Green chemistry encourages the use of more benign solvents or, ideally, solvent-free conditions. mdpi.com Research into solid-state reactions or reactions in greener solvents could provide a more environmentally friendly pathway for the synthesis of acylated hydroxylamines.

While dedicated green synthetic routes for this compound are not yet widely established, applying these principles to existing methods offers a clear path toward more sustainable chemical production.

Reactivity and Mechanistic Investigations of N,o Bis Trifluoroacetyl Hydroxylamine

Role as an Electrophilic Nitrogen Source

N,O-Bis(trifluoroacetyl)hydroxylamine and its derivatives have emerged as significant reagents in organic synthesis, primarily functioning as a source of electrophilic nitrogen. organic-chemistry.orgacs.org The development of such reagents is crucial as there is a continuing need for readily available and easily handled compounds capable of effecting nitrogen-atom transfer. acs.org The structure of this compound, featuring a nitrogen atom bonded to an oxygen and two electron-withdrawing trifluoroacetyl groups, renders the nitrogen atom electron-deficient and thus susceptible to attack by nucleophiles. This inherent electrophilicity is harnessed in various chemical transformations, most notably in amination and amidation reactions. acs.org

The utility of hydroxylamine (B1172632) derivatives as electrophilic nitrogen sources represents a significant advancement, as they offer greater stability and ease of handling compared to some traditional aminating agents like N-haloamides. acs.org While the parent compound, this compound, can be sluggish in reactions, its corresponding lithium salt serves as a more potent electrophilic nitrogen equivalent, especially when activated by transition-metal catalysts. acs.org This activation strategy has paved the way for its successful application in the synthesis of complex nitrogen-containing molecules. acs.orgacs.org

The function of this compound as an electrophilic nitrogen donor is predicated on its ability to generate highly reactive nitrogen intermediates under specific reaction conditions. The weak N-O sigma bond is a key structural feature that facilitates this process. mdpi.com Cleavage of this bond is the pivotal step that unleashes the nitrogen's electrophilic character, leading to the formation of species capable of participating in C-N bond-forming reactions.

The inherent weakness of the N-O bond in hydroxylamine derivatives provides a pathway for its cleavage to generate reactive intermediates. mdpi.com In the context of this compound and related compounds, this cleavage can lead to the formation of a transient nitrene or a nitrene-like species. Nitrenes are highly reactive, electron-deficient nitrogen intermediates that are analogous to carbenes. Catalytic nitrene transfer reactions using hydroxylamine derivatives as precursors have become a significant area of research. rsc.org The activation of these N-O derived reagents by transition metals under mild conditions can facilitate amidation and amination reactions, including C-H insertions and olefin aziridination, which are characteristic transformations of nitrenes. rsc.org While a free nitrene may not always be explicitly formed, the reactivity observed is often consistent with that of a nitrene equivalent.

In many transformations involving this compound, particularly those catalyzed by transition metals, the reactive species is best described as a metal-bound nitrenoid or a metal-nitrenium intermediate. organic-chemistry.org Rather than forming a free nitrene, the nitrogen reagent coordinates to the metal center. This interaction further polarizes the N-O bond, facilitating its cleavage and enhancing the electrophilicity of the nitrogen atom. The resulting intermediate, where the nitrogen moiety is stabilized by the metal, modulates the reactivity and can provide greater control and selectivity compared to a free nitrene. researchgate.net This metal-ligand cooperation is central to the catalytic cycle, where the metal catalyst activates the nitrogen source, transfers the nitrogen group to the substrate, and is then regenerated. This mechanistic pathway is believed to be operative in copper-catalyzed amidation reactions. organic-chemistry.org

Generation of Reactive Nitrogen Intermediates

Catalytic Activation and Transformations

The synthetic utility of this compound is significantly expanded through catalytic activation. Transition metals, in particular, play a pivotal role in mediating its reactions. While various metal salts such as Magnesium triflate and Tin(II) triflate can act as catalysts, copper salts have been found to provide superior yields and reaction rates. acs.org The use of catalytic quantities of a metal promoter enables efficient nitrogen transfer to a wide range of substrates under relatively mild conditions.

Copper(II) salts, especially copper(II) triflate (Cu(OTf)₂), have proven to be exceptionally effective catalysts for reactions involving this compound and its salts. organic-chemistry.orgacs.orgnih.gov This catalysis is central to one of the reagent's most important applications: the trifluoroacetamidation of sulfides. acs.org The copper(II) catalyst is readily handled on the benchtop and facilitates the reaction with a broad range of substrates, highlighting its practicality and versatility in organic synthesis. acs.org The reaction mechanism likely involves the copper(II) center coordinating to the substrate, thereby activating it for nucleophilic attack on the electrophilic nitrogen reagent. organic-chemistry.org

A key application of this compound is the copper(II)-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from sulfides. organic-chemistry.orgacs.org In this reaction, the lithium salt of this compound, in the presence of catalytic amounts of Cu(OTf)₂, efficiently transfers a trifluoroacetyl-protected nitrogen atom to a sulfide (B99878), affording the corresponding sulfilimine in good to excellent yields. acs.orgacs.org The reaction is generally conducted in a solvent like dimethoxyethane and is applicable to a diverse array of cyclic, acyclic, and aryl sulfides, demonstrating the broad scope of the method. organic-chemistry.orgacs.org This transformation provides a direct and efficient route to N-(trifluoroacetyl)sulfilimines, with yields reported as high as 95%. organic-chemistry.org

The table below details the results of the Cu(OTf)₂-catalyzed trifluoroacetamidation for various sulfide substrates.

Reaction conditions typically involve the sulfide, the lithium salt of this compound (2 equivalents), and 5-7 mol % Cu(OTf)₂ in dimethoxyethane (DME) at temperatures ranging from 45-85 °C for 6-15 hours. acs.org

Copper(II)-Catalyzed Reactions

Trifluoroacetamidation of Sulfides to N-(Trifluoroacetyl)sulfilimines

Scope and Substrate Generality (cyclic, acyclic, aryl sulfides)

The copper-catalyzed trifluoroacetamidation using this compound as an electrophilic nitrogen source demonstrates broad applicability across various sulfide classes. organic-chemistry.org The methodology is effective for the imidation of cyclic, acyclic, and aryl sulfides, showcasing its versatility in organic synthesis. organic-chemistry.org This process provides a direct and efficient route to N-(trifluoroacetyl)sulfilimines, with reported yields reaching as high as 95%. organic-chemistry.org The reaction's wide substrate scope makes it a valuable tool for introducing a trifluoroacetyl-protected nitrogen group onto diverse sulfur-containing molecules.

Table 1: Substrate Scope in Copper-Catalyzed Sulfimidation

| Substrate Class | Reactivity | Product |

|---|---|---|

| Cyclic Sulfides | Effective | Cyclic N-(trifluoroacetyl)sulfilimine |

| Acyclic Sulfides | Effective | Acyclic N-(trifluoroacetyl)sulfilimine |

| Aryl Sulfides | Effective | Aryl N-(trifluoroacetyl)sulfilimine |

Influence of Electron-Rich vs. Electron-Deficient Aryl Sulfides

Detailed comparative studies on the influence of electron-rich versus electron-deficient aryl sulfides specifically for the sulfimidation reaction with this compound are not extensively detailed in the surveyed literature. However, insights can be drawn from analogous copper-catalyzed S-arylation reactions. In a copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids, aryl sulfenamides bearing electron-withdrawing groups such as 4-fluoro, 4-chloro, or 4-nitro were well-tolerated, affording the corresponding products in good yields. nih.gov This suggests that the presence of electron-deficient systems does not impede the core catalytic cycle in related transformations. Conversely, in other metal-catalyzed systems, electron-deficient arenes can sometimes react more slowly in radical addition pathways. mdpi.com In a separate copper-catalyzed N-arylation of sulfoximines, a range of functional groups and heteroatoms were tolerated, indicating broad electronic compatibility. nih.gov These related findings suggest that the copper-catalyzed sulfimidation with this compound likely possesses a good tolerance for varied electronic properties on the aryl sulfide substrate, though reaction rates may be influenced.

Solvent Optimization (e.g., Dimethoxyethane (DME))

Solvent selection is a critical parameter for the successful trifluoroacetamidation of sulfides. Research has identified dimethoxyethane (DME) as the optimal solvent for this transformation. organic-chemistry.org The reaction's optimization in DME contributes to the high efficiency and yields observed. organic-chemistry.org While other solvents like dichloromethane (B109758) have also been mentioned as viable, DME is highlighted for achieving the best results in the copper-catalyzed system. organic-chemistry.org The use of an appropriate solvent like DME is crucial for ensuring the solubility of the reagents and catalyst, as well as for stabilizing reactive intermediates in the catalytic cycle.

**3.2.1.1.4. Catalyst Loading and Efficiency (e.g., Cu(OTf)₂) **

The catalyst of choice for the trifluoroacetamidation of sulfides with this compound is copper(II) triflate (Cu(OTf)₂). organic-chemistry.orgacs.org This catalyst has proven to be highly efficient, requiring only catalytic quantities to promote the reaction effectively. organic-chemistry.org While other metal salts can catalyze the reaction, Cu(OTf)₂ consistently provides the best results. organic-chemistry.org Optimal catalyst loading is typically in the range of 5–10 mol%. The high catalytic activity of Cu(OTf)₂ is a significant advantage, as it is a cost-effective, powerful, and low-toxicity catalyst compared to precious metals. researchgate.net Its effectiveness is attributed to its dual role as both a metal catalyst and a Lewis acid. researchgate.net

Table 2: Optimized Reaction Parameters

| Parameter | Detail | Reference(s) |

|---|---|---|

| Catalyst | Copper(II) triflate (Cu(OTf)₂) | organic-chemistry.orgacs.org |

| Catalyst Loading | 5–10 mol% | |

| Optimal Solvent | Dimethoxyethane (DME) | organic-chemistry.org |

Other Copper-Catalyzed Nitrogen-Transfer Reactions

The use of copper to catalyze nitrogen-transfer reactions is a well-established field beyond the specific application of this compound. These reactions often utilize various hydroxylamine derivatives as the nitrogen source. mdpi.com For instance, copper catalysts facilitate the electrophilic amination of arylsilanes with O-acylated hydroxylamines to produce anilines under mild conditions. mdpi.com Another significant area is the copper-catalyzed aziridination of olefins, where a direct nitrogen transfer can be mediated by iodosylbenzene, simplifying the procedure compared to using pre-formed iminoiodinanes. nih.gov Furthermore, copper catalysis is employed in multicomponent coupling reactions, which can selectively produce complex amines like N,N-bis(cyanomethyl)amines from amines, formaldehyde, and trimethylsilyl (B98337) cyanide, showcasing the versatility of copper in forming multiple C-N bonds in a single step. nih.gov

Other Transition Metal Catalysis (e.g., Rhodium, Iron)

While copper is highly effective, other transition metals such as rhodium and iron are also capable of catalyzing powerful nitrogen-transfer reactions, particularly C-H amination. Dirhodium catalysts have been successfully used for the C-H amination of arenes using various hydroxylamine derivatives as the aminating agents. rsc.org These rhodium-catalyzed reactions are notable for proceeding under mild conditions and furnishing arylamines with good yields and regioselectivity. rsc.org

Iron, being an earth-abundant and biocompatible metal, presents an attractive alternative. Iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides has emerged as a potent method for synthesizing N-heterocycles. nih.gov These reactions provide a direct, atom-economical route to construct C(sp³)–N bonds, with nitrogen gas as the only byproduct. nih.gov

Intramolecular C-H Amination

Intramolecular C-H amination is a particularly powerful strategy for the synthesis of complex nitrogen-containing heterocycles. Iron catalysis has been successfully applied to the intramolecular C-H amination of aliphatic azides to generate valuable products like imidazolinones. rsc.org This approach offers an atom-economical pathway to polysubstituted heterocyclic scaffolds. rsc.org Similarly, iron catalysts can be used for the intramolecular cross-dehydrogenative coupling of aminoarenes to synthesize N-H carbazoles and indoles using air as a green oxidant. rsc.org Rhodium catalysts also facilitate intramolecular annulations through amide-directed C-H activation, yielding tricyclic isoquinoline (B145761) derivatives from alkyne-tethered benzamides. nih.gov These intramolecular cyclizations are highly valuable in the pharmaceutical industry for building complex molecular architectures from simpler precursors.

Aziridination of Alkenes

Current literature does not provide specific methodologies for the aziridination of alkenes utilizing this compound as the primary nitrogen source. Research in the field of alkene aziridination predominantly focuses on other aminating agents, such as hydroxylamine-O-sulfonic acids (HOSA) and their derivatives, often in the presence of metal catalysts like rhodium or iron. chemrxiv.orgrsc.orgnih.gov These methods have been shown to be effective for the synthesis of N-H and N-alkyl aziridines from a variety of unactivated olefins. nih.gov

Difunctionalization of Alkenes

Non-Catalytic Reactivity Profiles

Reaction with Organic Aldehydes for Nitrile Synthesis (Pomeroy Reaction)

This compound serves as an effective reagent for the conversion of organic aldehydes into their corresponding nitriles under mild conditions. This transformation is known as the Pomeroy reaction. The reagent provides a valuable tool for this functional group conversion due to its reactivity and specificity.

A notable application of the Pomeroy reaction is in fluorous chemistry for the synthesis of 3-perfluoroalkylpropionitriles from 3-perfluoroalkylpropanals. fluorine1.ru This "fluorous Pomeroy reaction" allows for the efficient production of these valuable fluorinated building blocks. fluorine1.ru The reaction proceeds with good to excellent yields, demonstrating the utility of this compound in synthesizing compounds with perfluoroalkyl chains. fluorine1.ru

The synthesis of 3-perfluoroalkylpropionitriles via the fluorous Pomeroy reaction is typically carried out by reacting the corresponding 3-perfluoroalkylpropanal with this compound in the presence of pyridine. fluorine1.ru The reaction is generally conducted in a solvent such as benzene (B151609) and heated to ensure completion. fluorine1.ru

A general procedure involves dissolving the aldehyde and this compound in benzene, followed by the addition of pyridine. The mixture is then heated, typically at 80°C for one hour. fluorine1.ru This method has been shown to produce the desired nitriles in high yields. fluorine1.ru

Table 1: Synthesis of 3-Perfluoroalkylpropionitriles via Fluorous Pomeroy Reaction

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| 3-(Perfluorohexyl)propanal | 3-(Perfluorohexyl)propionitrile | 91 |

| 3-(Perfluorooctyl)propanal | 3-(Perfluorooctyl)propionitrile | 92 |

Data sourced from Fluorine Notes. fluorine1.ru

Nucleophilic Exchange Reactions

This compound is recognized as a potent electrophilic nitrogen source, readily reacting with various nucleophiles. nih.gov Its reactivity allows for the transfer of a trifluoroacetylated nitrogen group to nucleophilic substrates.

A key example of its utility in nucleophilic exchange is the copper-catalyzed trifluoroacetamidation of sulfides. organic-chemistry.org In this reaction, this compound reacts with a range of sulfides in the presence of a catalytic amount of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) to yield N-(trifluoroacetyl)sulfilimines. organic-chemistry.org This process is efficient and applicable to cyclic, acyclic, and aryl sulfides, with yields reaching up to 95%. organic-chemistry.org The reaction is typically optimized in dimethoxyethane (DME) as the solvent. organic-chemistry.org This transformation highlights the compound's ability to act as a versatile nitrogen transfer agent. organic-chemistry.org

Aromatic Nucleophilic N-O Exchange

This compound (BTFAH) is a potent electrophilic aminating agent, a characteristic stemming from the two electron-withdrawing trifluoroacetyl groups. These groups significantly increase the electrophilicity of the nitrogen atom, making it susceptible to attack by nucleophiles. While the reactivity of BTFAH with sulfur nucleophiles is well-documented, its application in aromatic nucleophilic N-O exchange reactions is less commonly reported. However, the underlying principles of its reactivity provide a basis for understanding its potential interactions with aromatic systems.

The primary mode of action for BTFAH involves the transfer of an electrophilic nitrogen moiety to a nucleophilic substrate. nih.govacs.orgorganic-chemistry.org This has been most notably demonstrated in the synthesis of N-(trifluoroacetyl)sulfilimines from a variety of sulfides. nih.govacs.orgorganic-chemistry.org This transformation is often catalyzed by copper(II) triflate and proceeds in high yields, underscoring the facility with which the N-O bond in BTFAH can be cleaved upon nucleophilic attack. nih.govacs.orgorganic-chemistry.org

In the context of aromatic compounds, the interaction with BTFAH is anticipated to be an electrophilic aromatic substitution rather than a classical nucleophilic aromatic substitution. Electron-rich arenes, such as phenols and anilines, could potentially act as nucleophiles, attacking the electrophilic nitrogen of BTFAH. This would lead to the formation of a C-N bond and the displacement of a trifluoroacetyl group or the entire O-(trifluoroacetyl)hydroxylamine moiety.

The broader field of C-H amination of arenes using hydroxylamine derivatives has seen significant advancements. nih.govnih.govwiley-vch.dersc.org These reactions often employ transition metal catalysts to facilitate the formation of a reactive metal-nitrenoid intermediate, which then undergoes insertion into an aromatic C-H bond. wiley-vch.dersc.org While these methods typically utilize other hydroxylamine derivatives, they establish a precedent for the reactivity of the N-O bond in the presence of aromatic systems.

Detailed research findings on the direct aromatic nucleophilic N-O exchange with this compound are not extensively available in the reviewed literature. However, based on its established reactivity profile, a proposed reaction with an aromatic nucleophile (Ar-NuH) could proceed as depicted in the following table.

| Aromatic Nucleophile (Ar-NuH) | Proposed Product | Potential Byproduct |

|---|---|---|

| Phenol (Ar-OH) | O-Aryl-N-(trifluoroacetyl)hydroxylamine | Trifluoroacetic acid |

| Aniline (Ar-NH2) | N-Aryl-N-(trifluoroacetyl)hydrazine | Trifluoroacetic acid |

The following table summarizes the key reactants and products in the well-established reaction of BTFAH with sulfides, which serves as a model for its electrophilic nature.

| Sulfide Substrate | Product | Catalyst | Reported Yield |

|---|---|---|---|

| Thioanisole | S-Methyl-S-phenyl-N-(trifluoroacetyl)sulfilimine | Cu(OTf)₂ | High |

| Diphenyl sulfide | S,S-Diphenyl-N-(trifluoroacetyl)sulfilimine | Cu(OTf)₂ | High |

Further mechanistic investigations and detailed experimental studies are required to fully elucidate the scope and limitations of the aromatic nucleophilic N-O exchange reaction with this compound and to establish optimal conditions for achieving such transformations.

Applications in Complex Molecule Synthesis and Functionalization

Peptide Synthesis and Amide Bond Formation

The formation of the amide bond is a cornerstone of peptide synthesis. nih.gov This process typically involves the coupling of a carboxylic acid with an amine, often requiring activating agents and protecting groups to ensure efficiency and prevent unwanted side reactions. nih.govpeptide.com While not a conventional peptide coupling reagent itself, N,O-Bis(trifluoroacetyl)hydroxylamine's chemistry is relevant to amide bond formation, particularly through its function as an electrophilic nitrogen source and its connection to trifluoroacetyl protecting group strategies.

In peptide synthesis, carboxylic acids are often converted into more reactive forms, known as activated esters, to facilitate nucleophilic attack by an amino group. nih.gov This strategy is fundamental to forming the peptide bond. While this compound is not primarily used to create activated esters for peptide coupling, its lithium salt functions as a potent electrophilic nitrogen source. nih.gov This reactivity, where it is attacked by a nucleophile (a sulfide), is conceptually similar to the reaction of an amine with an activated ester. In both scenarios, a highly reactive electrophilic center is key to the formation of a new bond.

While direct peptide coupling relies on reagents that form amide bonds between amino acids, the lithium salt of this compound provides a unique strategy for the trifluoroacetamidation of sulfides. nih.gov This reaction, catalyzed by copper(II) triflate, yields N-(trifluoroacetyl)sulfilimines, which are structurally related to amides. nih.gov The process is efficient and applicable to a range of sulfides, showcasing a novel method for forming a nitrogen-acyl bond. nih.gov

Research has demonstrated that this method can achieve high yields for various types of sulfides.

| Sulfide (B99878) Substrate | Product | Yield (%) |

|---|---|---|

| Thioanisole | N-(Trifluoroacetyl)sulfilimine of Thioanisole | 95 |

| Dibutyl Sulfide | N-(Trifluoroacetyl)sulfilimine of Dibutyl Sulfide | 85 |

| Tetrahydrothiophene | N-(Trifluoroacetyl)sulfilimine of Tetrahydrothiophene | 91 |

| Methyl Phenyl Sulfide | N-(Trifluoroacetyl)sulfilimine of Methyl Phenyl Sulfide | 95 |

Protecting groups are essential in peptide synthesis to prevent side reactions at the N-terminus and on reactive amino acid side chains. peptide.comgoogle.com The trifluoroacetyl (Tfac) group is a known amine protecting group. google.comacs.org It is notably stable under acidic conditions but can be removed under mild basic conditions. acs.org

However, trifluoroacetylation can also occur as an undesirable side reaction during solid-phase peptide synthesis (SPPS), particularly when trifluoroacetic acid (TFA) is used for the deprotection of other groups like the Boc group. nih.govpnas.org This can lead to the termination of the growing peptide chain. nih.govpnas.org The mechanism can involve the transfer of a trifluoroacetyl group from trifluoroacetoxymethyl sites on the resin support to the free amino group of the peptide. nih.govpnas.org The existence of reagents like this compound underscores the chemistry of trifluoroacetamides and their role in both deliberate protection strategies and potential side reactions in complex syntheses.

Derivatization Strategies for Analytical Chemistry

In analytical chemistry, derivatization is a key technique used to modify an analyte to make it suitable for a particular analytical method, such as gas chromatography (GC). sigmaaldrich.comsigmaaldrich.com This often involves increasing the analyte's volatility and thermal stability. sigmaaldrich.com

Gas chromatography requires that analytes be volatile enough to be carried through the column by the carrier gas. sigmaaldrich.com Many compounds, especially those with polar functional groups like amines and hydroxyls, are not sufficiently volatile for GC analysis. sigmaaldrich.com Derivatization with a reagent like this compound or similar trifluoroacetylating agents masks these polar groups, reducing hydrogen bonding and increasing volatility. mdpi.comnih.gov The resulting trifluoroacetyl derivatives are more amenable to GC analysis, often exhibiting better peak shape and improved detection limits. mdpi.comnih.gov Trifluoroacetylated derivatives have been shown to produce clean chromatograms, in some cases superior to those from trimethylsilyl (B98337) (TMS) derivatives. nih.gov

Trifluoroacetylation is a particularly effective strategy for the derivatization of specific functional groups. Research has shown that using trifluoroacetylating reagents allows for the creation of stable derivatives of aliphatic primary hydroxylamines, which can then be analyzed by GC without decomposition. nih.gov This is crucial for the analysis of metabolites of various compounds. nih.gov The derivatization successfully stabilizes otherwise labile molecules like N-hydroxyphentermine and N-hydroxyamphetamine for GC analysis. nih.gov Similarly, other trifluoroacetylating agents have been optimized for the GC-MS analysis of precursors to nitrogen and sulfur mustards, demonstrating the broad utility of this derivatization approach for sensitive and specific detection. nih.gov

Advanced Organic Transformations

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and natural products. The synthesis of these ring systems is a central goal in organic chemistry. Hydroxylamine (B1172632) derivatives are recognized as useful precursors in such syntheses, largely due to the inherent reactivity of the weak N-O bond which can be cleaved to form new carbon-nitrogen bonds.

While this compound is a potent electrophilic nitrogen source, its direct, one-pot application for the synthesis of nitrogen-containing heterocycles is not extensively documented in the reviewed literature. Its primary role has been established in the formation of acyclic nitrogen-containing functional groups, such as sulfilimines. acs.orgresearchgate.net These sulfilimines can be viewed as intermediates that could potentially undergo subsequent cyclization reactions to form heterocycles, though this represents a multi-step process rather than a direct application of the title compound for heterocycle synthesis. researchgate.net For instance, the photolysis of an N-acyl sulfimide (B8482401) derivative has been shown to lead to a cyclized product, 2-phenyl acs.orgtriazolo[1,5-a]pyridine. thieme-connect.deresearchgate.net

One of the most well-documented applications of this compound is as an effective reagent for the introduction of the trifluoroacetylamido moiety into organic molecules. acs.org It serves as a competent electrophilic nitrogen source for the trifluoroacetamidation of sulfides, affording N-(trifluoroacetyl)sulfilimines. acs.orgresearchgate.net This transformation is efficiently catalyzed by copper(II) triflate (Cu(OTf)₂). acs.org

The reaction is notable for its high efficiency, with yields of up to 95% reported for a variety of sulfide substrates. acs.org The process is applicable to cyclic, acyclic, and aryl sulfides, demonstrating its broad utility. acs.org The reagent itself is stable, easy to handle, and can be synthesized from inexpensive starting materials, namely trifluoroacetic anhydride (B1165640) and hydroxylamine hydrochloride. acs.orgresearchgate.net

Table 1: Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines Data sourced from Carreira, E. M., et al. (1999). acs.org

Stereoselective amination—the introduction of a nitrogen-containing group with control over the three-dimensional arrangement of atoms—is a powerful strategy for synthesizing chiral amines and their derivatives, which are important in medicinal chemistry.

However, the application of this compound specifically for stereoselective amination reactions is not described in the surveyed scientific literature. While stereoselective methods for the amination of thioethers to produce chiral sulfilimines have been developed, they employ different catalytic systems and aminating agents, such as N-mesyloxycarbamates with rhodium catalysts. The seminal work on the use of this compound for the synthesis of sulfilimines does not report on the stereoselectivity of the transformation. acs.org

Table of Mentioned Chemical Compounds

Future Research Directions and Potential Innovations

Exploration of New Catalytic Systems for Nitrogen Transfer

The foundational work with N,O-Bis(trifluoroacetyl)hydroxylamine demonstrated the efficacy of Copper(II) triflate (Cu(OTf)₂) as a catalyst for the trifluoroacetamidation of sulfides, achieving high yields. organic-chemistry.org While other metal salts were screened, Cu(OTf)₂ was identified as the optimal choice in initial studies. organic-chemistry.org However, the vast landscape of modern catalysis presents numerous opportunities for advancement.

Future research should focus on expanding the range of catalysts to include other transition metals known to facilitate nitrene transfer reactions, such as those based on iron, rhodium, silver, and palladium. rsc.org These metals could offer alternative reactivity, potentially enabling nitrogen transfer to a broader scope of substrates or facilitating entirely new transformations beyond sulfimidation. Recent progress in photocatalysis and enzyme catalysis with other hydroxylamine (B1172632) derivatives suggests that light-mediated or biocatalytic approaches could also be developed for this compound, offering milder reaction conditions and unique selectivity profiles. rsc.org

| Catalyst System | Status | Potential Advantages & Research Focus | Reference |

|---|---|---|---|

| Copper(II) Triflate (Cu(OTf)₂) | Established | High efficiency for sulfimidation (yields up to 95%). Future work could focus on ligand modification to induce asymmetry. | organic-chemistry.org |

| Iron-based Catalysts | Proposed | More economical and environmentally benign. Exploration of different iron salts and ligand systems is warranted. | rsc.org |

| Rhodium-based Catalysts | Proposed | Known for high efficacy in C-H amination and cyclopropanation with other nitrogen sources; could expand reaction scope. | scripps.edu |

| Photocatalysts | Proposed | Enables reactions under mild, visible-light conditions, potentially accessing different mechanistic pathways and selectivities. | rsc.org |

| Enzymatic Systems | Proposed | Offers potential for exceptional chemo-, regio-, and stereoselectivity, aligning with green chemistry principles. | rsc.org |

Development of Asymmetric Transformations

A paramount goal in modern organic synthesis is the control of stereochemistry. Currently, there is a lack of reported asymmetric transformations utilizing this compound. This represents a significant and valuable area for future development. The creation of chiral, non-racemic nitrogen-containing molecules is crucial for the pharmaceutical and agrochemical industries.

The development of catalytic asymmetric variants for C-N bond formation is a major research frontier. scripps.edu Future efforts should be directed toward designing and screening chiral ligands for metals like copper, iron, or rhodium. Ligand classes such as chiral bisoxazolines (BOX), phosphines (e.g., BINAP), or N-heterocyclic carbenes (NHCs) could be paired with established catalysts like Cu(OTf)₂ to induce enantioselectivity in nitrogen transfer reactions. Success in this area would elevate this compound from a useful reagent to a powerful tool for stereocontrolled synthesis.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability. mdpi.comorganic-chemistry.org Reactions involving highly reactive or potentially hazardous reagents are particularly well-suited for flow systems. Although the application of this compound in flow reactors has not been specifically documented, the synthesis of related compounds like N-arylhydroxylamines and hydroxamic acids has been successfully demonstrated in continuous flow, highlighting the potential. mdpi.comorganic-chemistry.org

Integrating the synthesis and subsequent reactions of this compound into an automated, continuous flow platform could lead to:

Enhanced Safety: Minimizing the accumulation of large quantities of the energetic reagent.

Improved Consistency: Precise control over reaction parameters (temperature, residence time, stoichiometry) leads to more reproducible outcomes.

Facilitated Scaling: Scaling production from milligrams to kilograms can often be achieved by running the system for longer periods, avoiding the complex re-optimization required for batch scale-up. organic-chemistry.org

This approach would be particularly beneficial for industrial applications where safety, efficiency, and consistency are critical.

Computational Studies on Reaction Mechanisms and Selectivity

A deep understanding of reaction mechanisms is crucial for rational optimization and the development of new transformations. While the electrophilic nature of this compound is established, detailed mechanistic insights, particularly regarding the role of the catalyst and the nature of the nitrogen-transfer step, are lacking.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. nih.govresearchgate.net Future research should leverage these techniques to:

Model the interaction between the catalyst, the substrate, and this compound.

Distinguish between possible mechanisms (e.g., concerted vs. stepwise nitrene transfer).

Calculate activation energy barriers to rationalize observed reactivity and predict selectivity.

Guide the design of new, more effective catalysts and chiral ligands by modeling transition states in potential asymmetric transformations. nih.gov

Such theoretical studies would provide a predictive framework to accelerate experimental discovery and optimization.

Potential for Bioactive Molecule Synthesis and Drug Discovery

The ultimate value of a synthetic reagent often lies in its ability to facilitate the construction of functional molecules, particularly those with biological activity. chemscene.com The N-trifluoroacetyl group is a key moiety in various bioactive compounds, including amino sugar components of antibiotics. nih.gov Furthermore, the introduction of nitrogen atoms is a cornerstone of medicinal chemistry.

This compound serves as a valuable building block for synthesizing molecules of pharmaceutical interest. nih.gov Its potential in drug discovery could be realized through several avenues:

Lead Compound Modification: As a tool for late-stage functionalization to rapidly generate analogues of lead compounds containing sulfilimine or trifluoroacetylated amine groups.

Synthesis of N-Heterocycles: Developing new catalytic cycles that use the reagent to construct nitrogen-containing heterocyclic scaffolds, which are prevalent in drug architectures.

Bioisosteric Replacement: The broader class of hydroxylamine derivatives is being explored for creating bioisosteres that can improve drug properties such as metabolic stability and lipophilicity. nih.gov

Natural Product Synthesis: Applying the reagent in the total synthesis of complex natural products that feature trifluoroacetylated amines or related functionalities. nih.govnih.gov

Q & A

Q. Why is N,O-Bis(trifluoroacetyl)hydroxylamine commonly used as a derivatizing agent in GC-MS analysis?

This compound facilitates the formation of stable, volatile derivatives of hydroxyl-containing analytes (e.g., 2-hydroxydesipramine), enabling precise quantification via gas chromatography. The trifluoroacetyl group enhances thermal stability and reduces polarity, improving chromatographic peak symmetry and resolution. For example, in plasma/urine analysis, derivatization at 80°C for 3 hours yields a single symmetrical GC peak, critical for accurate detection .

Q. What procedural steps ensure complete derivatization of hydroxylamine-containing analytes?

Key steps include:

- Using a molar excess of this compound (or its precursors like N-trifluoroacetylimidazole) to drive the reaction to completion.

- Optimizing reaction temperature (e.g., 80°C) and duration (e.g., 3 hours) to achieve quantitative conversion .

- Ensuring anhydrous conditions to prevent hydrolysis of the reagent .

Q. How can researchers confirm successful derivative formation prior to GC-MS analysis?

Techniques include:

Q. What is the role of deuterated internal standards in quantifying trifluoroacetyl derivatives?

Deuterated analogs (e.g., 2-hydroxydesipramine-d₂) correct for matrix effects and instrumental variability. They are added at the beginning of sample preparation to account for losses during extraction and derivatization, ensuring precision (e.g., <15% RSD) .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in airtight, moisture-free containers to prevent degradation. Pre-chilled glassware and anhydrous solvents (e.g., dichloromethane) are recommended during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to address instability of trifluoroacetyl derivatives under GC-MS parameters?

Strategies include:

- Temperature programming : Gradual column heating (e.g., 50°C to 280°C at 15°C/min) to prevent on-column degradation.

- Inert liner replacement : Minimize active sites in the inlet that may cause adsorption .

- Derivatization with stabilizing co-reagents : Trimethylchlorosilane (TMCS) enhances silylation efficiency in related reagents, which may be adaptable for trifluoroacetyl systems .

Q. How does this compound compare to silylation agents (e.g., BSTFA) for derivatizing polar metabolites?

- Trifluoroacetyl derivatives offer higher stability in acidic/basic media compared to silylated analogs but require stricter anhydrous conditions.

- Silylation (e.g., BSTFA + TMCS) is more versatile for hydroxyl and amine groups but may yield hygroscopic byproducts .

Q. What validation parameters are critical for ensuring method reliability in quantifying trifluoroacetyl derivatives?

- Linearity : Calibration curves (e.g., 20 ng/mL to 1 µg/mL in urine) with R² > 0.99.

- Sensitivity : Limits of detection (LOD) as low as 2 ng/mL for analytes like desipramine.

- Recovery : >85% recovery via spike-and-recovery experiments in biological matrices .

Q. How can cross-reactivity with co-eluting metabolites be mitigated in complex biological samples?

Q. What advanced techniques resolve contradictions in derivative stability reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。